![molecular formula C12H14ClN3O B2962037 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 2195876-34-5](/img/structure/B2962037.png)

2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

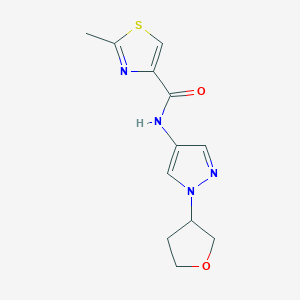

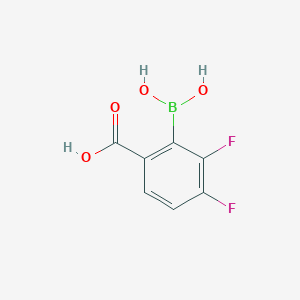

The compound “2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol” is a complex organic molecule. It contains a triazole ring, a common motif in many pharmaceuticals and agrochemicals . The molecule also contains a chloro-substituted methylphenyl group and a propan-2-ol group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The molecule contains a 1,2,3-triazole ring, a common heterocyclic aromatic ring system. It also has a chloro-substituted methylphenyl group, which adds to the complexity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. The alcohol group (-OH) in the propan-2-ol part of the molecule could undergo reactions typical for alcohols, such as esterification or oxidation . The triazole ring might participate in various substitution reactions .Wissenschaftliche Forschungsanwendungen

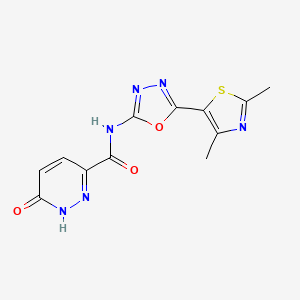

Antifungal Activity

Research has shown that triazole derivatives, including those similar to the specified compound, exhibit significant antifungal activity. For instance, the synthesis of various 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols demonstrated potent antifungal effects against Candida strains. Modifications to these compounds could enhance their effectiveness as drug candidates for antifungal applications (Lima-Neto et al., 2012).

Photophysical Properties for Biomarker Development

Another study evaluated the acute toxicity and cytotoxicity of compounds synthesized from industrial waste materials, including cardanol and glycerol, showing low toxicity and potential use as fluorescent biomarkers for biodiesel quality control. This suggests that triazole derivatives could be valuable in developing environmentally friendly and safe fluorescent markers (Pelizaro et al., 2019).

Fungicidal Evaluation

Triazole derivatives have also been designed and synthesized as candidate fungicides, showing excellent antifungal activities against common pathogens. This indicates the potential of these compounds in agricultural applications, particularly in the development of new fungicides (Yu et al., 2009).

Catalytic Applications

The compound has been investigated for its potential catalytic applications. For example, studies on ionic liquid-based Ru(II)–phosphinite compounds have revealed their efficiency in catalyzing transfer hydrogenation reactions, highlighting the versatility of triazole derivatives in catalysis (Aydemir et al., 2014).

Antimicrobial Agents

Newly synthesized triazole derivatives have been screened for their in vitro antibacterial, antifungal, and antioxidant activities, with some compounds displaying broad-spectrum antimicrobial activities. This research underscores the potential of triazole derivatives as antimicrobial agents, which could be explored further for pharmaceutical applications (Bhat et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involving enzymes like lipases .

Pharmacokinetics

Similar compounds have been known to be metabolized by enzymes and excreted through the kidneys .

Result of Action

Similar compounds have been known to have various effects, such as inhibiting enzyme activity or interacting with receptors .

Eigenschaften

IUPAC Name |

2-[1-(4-chloro-3-methylphenyl)triazol-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-8-6-9(4-5-10(8)13)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXYNMBRVGWDDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(C)(C)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2961956.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2961958.png)

![(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2961962.png)

![N-(4-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961967.png)

![1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone](/img/structure/B2961970.png)

![1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B2961973.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2961974.png)

![2-methyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2961975.png)